molecular formula C23H30N4O2S B2744891 1-(3,4-dimethylphenyl)-4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1428358-07-9

1-(3,4-dimethylphenyl)-4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one

Katalognummer: B2744891
CAS-Nummer: 1428358-07-9
Molekulargewicht: 426.58
InChI-Schlüssel: VKBHAKAVOYCAKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolidin-2-one core substituted with a 3,4-dimethylphenyl group and a piperidine moiety connected via a carbonyl group. The piperidine ring is further functionalized with a thioether-linked 1-methyl-1H-imidazol-2-yl group. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs (e.g., benzimidazole-pyrrolidinone derivatives) exhibit anti-leukemic activity, implying possible therapeutic applications .

Eigenschaften

IUPAC Name

1-(3,4-dimethylphenyl)-4-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2S/c1-16-4-5-20(12-17(16)2)27-14-19(13-21(27)28)22(29)26-9-6-18(7-10-26)15-30-23-24-8-11-25(23)3/h4-5,8,11-12,18-19H,6-7,9-10,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBHAKAVOYCAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)CSC4=NC=CN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(3,4-dimethylphenyl)-4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one (CAS Number: 1428358-07-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. Its molecular formula is C23H30N4O2S, with a molecular weight of 426.58 g/mol. The compound features multiple functional groups, including a pyrrolidinone ring and an imidazole moiety, which are known for their diverse biological activities.

Chemical Structure

The structural representation of the compound can be summarized as follows:

  • IUPAC Name : 1-(3,4-dimethylphenyl)-4-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl]pyrrolidin-2-one
  • Canonical SMILES : CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)CSC4=NC=CN4C)C

Biological Activity

The biological activity of this compound has not been extensively documented in the literature, but it can be inferred from the activities of similar compounds and its structural features.

Potential Biological Activities :

  • Anticancer Activity : The presence of the pyrrolidinone and imidazole rings suggests potential anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anticonvulsant Properties : Similar thiazole-bearing molecules have demonstrated anticonvulsant activity, indicating that this compound may possess similar effects.
  • Antimicrobial Activity : The thioether group in the structure could contribute to antimicrobial properties, as seen in other sulfur-containing compounds.

The proposed mechanisms for similar compounds include:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Inhibition of Cell Proliferation : Interference with DNA synthesis or repair mechanisms.
  • Receptor Modulation : Interaction with neurotransmitter receptors which may contribute to anticonvulsant effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural elements are compared below with those of related molecules from the evidence:

Compound Name (Reference) Core Structure Aromatic Substituents Linker/Functional Groups Molecular Weight (g/mol) Reported Activity
Target Compound Pyrrolidin-2-one 3,4-Dimethylphenyl Piperidine-carbonyl, thioether-methylimidazole ~497.6* Unknown (hypothetical)
1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one Benzimidazol-2-one 4-Phenylpyrroloquinoxaline Piperidinyl-benzyl ~682.7† Anti-leukemic
1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone Pyrrolidin-2-one 4-Butylphenyl Piperidinyl-ethyl ~503.6‡ Not specified

*Calculated based on formula. †From . ‡From .

Key Observations :

  • Aromatic Substituents: The target compound’s 3,4-dimethylphenyl group may enhance lipophilicity compared to the 4-butylphenyl group in or the bulkier 4-phenylpyrroloquinoxaline in . This could influence membrane permeability and target binding.
  • Core Heterocycles : Pyrrolidin-2-one and benzimidazol-2-one cores are both lactams but differ in ring size and hydrogen-bonding capacity, affecting interactions with biological targets.
Crystallographic and Structural Analysis

utilized X-ray crystallography (via SHELX software ) to confirm the solid-state structure of a pyrroloquinoxaline derivative. For the target compound, similar methods would validate its conformation, particularly the spatial arrangement of the thioether and dimethylphenyl groups, which are critical for target engagement.

Research Implications and Challenges

  • Pharmacological Potential: While the compound in showed anti-leukemic activity, the target’s dimethylphenyl and thioether groups may modulate selectivity toward other targets (e.g., kinases or GPCRs).
  • Metabolic Stability : The thioether linker could reduce susceptibility to cytochrome P450 enzymes compared to ether or ester linkers in analogs, though this requires experimental validation.
  • Synthetic Complexity : Multi-step syntheses (e.g., 8 steps in ) pose scalability challenges. Optimizing steps like iodination (35–47% yields in ) or cross-coupling reactions will be critical.

Q & A

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?

Answer: The synthesis involves sequential steps: (1) formation of the pyrrolidin-2-one core via cyclization of γ-lactam precursors, (2) introduction of the 3,4-dimethylphenyl group via Friedel-Crafts alkylation, and (3) coupling of the piperidine-thioimidazole moiety using amide bond formation (e.g., EDCI/HOBt). Key optimization strategies include:

  • Design of Experiments (DoE): Systematically vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (5–20 mol%) to maximize yield .
  • Intermediate purification: Use sodium borohydride for selective reduction of nitro groups and hydrogen peroxide for controlled sulfoxide formation .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Confirm regiochemistry of the imidazole-thioether moiety (δ 3.90 ppm for N-CH3; δ 2.75–3.10 ppm for piperidine CH2) .
  • HPLC-MS: Ensure >95% purity; monitor [M+H]+ at m/z 409.1821 (C₂₃H₂₇N₃O₂S) .
  • X-ray crystallography: Resolve stereochemical ambiguities in the pyrrolidin-2-one ring .

Q. How can researchers screen this compound for preliminary biological activity?

Answer:

  • In vitro assays: Use kinase inhibition panels (e.g., EGFR, PI3K) at 1–10 μM concentrations.
  • Cytotoxicity: Evaluate in HEK293 or HepG2 cells via MTT assay .
  • Solubility: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. How can contradictory data on target selectivity be resolved?

Answer: Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized protocols: Fix ATP concentration (1 mM) in kinase assays to minimize false positives.
  • Orthogonal validation: Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
  • Structural analysis: Compare docking poses (e.g., AutoDock Vina) with X-ray co-crystal structures of related targets .

Q. What strategies enhance metabolic stability of the imidazole-thioether moiety?

Answer:

  • Bioisosteric replacement: Substitute thioether with sulfone (-SO₂-) or methylene (-CH₂-) groups .
  • Deuterium labeling: Replace labile protons on the imidazole ring to slow CYP450-mediated oxidation.
  • Prodrug approaches: Introduce ester prodrugs at the piperidine nitrogen to improve oral bioavailability .

Q. How can computational modeling guide SAR studies?

Answer:

  • Molecular dynamics (MD): Simulate ligand-receptor interactions over 100 ns to assess binding stability.
  • Free-energy perturbation (FEP): Predict ΔΔG for imidazole substitutions (e.g., 1-ethyl vs. 1-methyl).
  • ADMET prediction: Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) .

Methodological Notes

  • Safety: Always handle thioether intermediates in a fume hood; use PPE to avoid skin contact .
  • Data Reproducibility: Include internal controls (e.g., staurosporine for kinase assays) in all biological screens .
  • Open Science: Share synthetic protocols on platforms like ChemRxiv to address reproducibility crises .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.